molecular formula C8H14O B035093 Cyclooct-4-enol CAS No. 4277-34-3

Cyclooct-4-enol

Cat. No.: B035093
CAS No.: 4277-34-3
M. Wt: 126.2 g/mol
InChI Key: UCPDHOTYYDHPEN-UPHRSURJSA-N
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Description

Cyclooct-4-enol is an organic compound with the molecular formula C₈H₁₄O. It is a colorless liquid with a distinct odor and is known for its strained ring structure, which makes it highly reactive. This compound is particularly significant in the field of organic chemistry due to its applications in bioorthogonal chemistry and its role as a precursor in various synthetic processes.

Mechanism of Action

Target of Action

Cyclooct-4-enol primarily targets indoleamine 2,3-dioxygenase (IDO1) . IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. It is involved in various physiological and pathological processes, including immune response regulation and cancer progression.

Mode of Action

This compound interacts with its target, IDO1, through a strain-promoted copper-free click chemistry cycloaddition reaction with 1,2,4,5-tetrazines . The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported .

Pharmacokinetics

Itshydroxyl functional group suggests potential for hydrogen bonding, which could influence its absorption and distribution characteristics

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the visualization of IDO1 and the measurement of the binding affinities of small molecule inhibitors to IDO1 in cells . This allows for the study of drug-target interactions in live cells and relevant disease models .

Action Environment

Given that it is avolatile liquid , factors such as temperature and pH could potentially influence its stability and reactivity

Biochemical Analysis

Biochemical Properties

Cyclooct-4-enol plays a significant role in biochemical reactions, particularly in the field of bioorthogonal chemistry . It reacts with tetrazine functionalized compounds or biomolecules without the need for a catalyst, resulting in a stable covalent linkage . This reaction is part of the inverse electron demand Diels–Alder cycloaddition, which is the fastest biologically compatible ligation technology reported and has had many applications in biological labeling and imaging .

Cellular Effects

The cellular effects of this compound are primarily observed through its interactions with other biomolecules. For instance, it has been conjugated to biomolecules, typically antibodies, via functionalization with electrophilic linkers . This allows for the precise labeling and manipulation of these biomolecules, enabling researchers to study their function and interactions within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in the inverse electron demand Diels–Alder (IEDDA) reaction with dienophiles . This reaction is characterized by its rapid kinetics and unique fluorescence properties, making it a valuable tool in chemical biology applications .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits stability in laboratory settings. It is synthesized through a photochemical procedure that involves the isomerization of cis-cyclooct-4-enol to trans-cyclooct-4-enol . This process is carried out using a low-cost flow photoreactor, which ensures the compound’s stability and reactivity .

Metabolic Pathways

This compound is involved in the tetrazine ligation process, a key metabolic pathway in bioorthogonal chemistry . This pathway is characterized by the reaction between 1,2,4,5-tetrazines and trans-cyclooctenes, resulting in a rapid and selective “click” ligation process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its reactivity and ability to form stable covalent linkages with biomolecules

Subcellular Localization

The subcellular localization of this compound is largely dependent on the biomolecules it is conjugated to. For instance, when conjugated to antibodies, it can be directed to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-4-enol can be synthesized through several methods. One common approach involves the reduction of 9-oxabicyclo[6.1.0]non-4-ene using lithium aluminum hydride in diethyl ether. The reaction is typically carried out at room temperature for about four hours, followed by a sequential addition of water and sodium hydroxide to work up the reaction .

Another method involves the photoisomerization of cis-cyclooct-4-enol to its trans isomer using ethyl benzoate as a sensitizer in a two-phase cyclohexane/water system. This process involves irradiation with UV light, which facilitates the isomerization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of flow chemistry setups for photoisomerization has been reported to be efficient and cost-effective, allowing for the continuous production of trans-cyclooct-4-enol .

Chemical Reactions Analysis

Types of Reactions: Cyclooct-4-enol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclooct-4-enone.

    Reduction: Reduction reactions can convert it to cyclooctanol.

    Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Strong bases like sodium hydride can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclooct-4-enone.

    Reduction: Cyclooctanol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Cyclooct-4-enol is unique due to its strained ring structure and high reactivity. Similar compounds include:

    Cyclooctene: Less reactive due to the absence of the hydroxyl group.

    Cyclooctanol: Lacks the double bond, making it less suitable for click chemistry.

    Cyclooct-4-enone: More reactive towards nucleophiles but less versatile in bioorthogonal reactions.

This compound stands out due to its balance of reactivity and stability, making it a valuable tool in both synthetic and biological applications .

Properties

IUPAC Name

(4Z)-cyclooct-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDHOTYYDHPEN-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316411
Record name 4-Cycloocten-1-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4277-34-3, 85081-69-2
Record name 4-Cycloocten-1-ol
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Record name Cyclooct-4-en-1-ol
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Record name 4277-34-3
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Record name 4-Cycloocten-1-ol
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Record name Cyclooct-4-en-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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